Bienvenue dans la boutique en ligne BenchChem!

3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

AMPA receptor modulation 3-aryl-DHBDs conformational analysis

3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 1189918-51-1) is a 3-aryl-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (DHBD). This compound class is a validated scaffold for positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key ionotropic glutamate receptor family central to fast excitatory neurotransmission, synaptic plasticity, and cognition.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 1189918-51-1
Cat. No. B2858716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
CAS1189918-51-1
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2
InChIInChI=1S/C15H16N2O2S/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)20(18,19)17-15/h3-10,15-17H,2H2,1H3
InChIKeyFRZIVHCYAXCXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 1189918-51-1): A Defined 3-Aryl-DHBD for AMPA Receptor Research


3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 1189918-51-1) is a 3-aryl-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (DHBD). This compound class is a validated scaffold for positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key ionotropic glutamate receptor family central to fast excitatory neurotransmission, synaptic plasticity, and cognition [1]. Unlike the more extensively characterized 4-substituted BTD congeners (e.g., cyclothiazide, IDRA-21, S-18986), which bear substituents at the N4-position, this specific molecule presents a 3-(4-ethylphenyl) substituent. This distinct substitution regioisomerism fundamentally alters the stereoelectronic environment of the benzothiadiazine core, directly impacting the compound's conformational profile, stereochemical outcome in asymmetric synthesis, and potential binding interactions within the allosteric pocket of the AMPA receptor ligand-binding domain [2].

Sourcing 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Why Generic DHBD Substitution Invalidates Comparative AMPAR Pharmacology


Interchanging 3-aryl-DHBDs with the more common 4-substituted benzothiadiazine dioxides (BTDs) or even different 3-substituted congeners is not pharmacologically valid. The AMPA receptor positive allosteric modulator (AMPAR PAM) binding site at the interface of the ligand-binding domain (LBD) dimer is exquisitely sensitive to the stereochemistry and substitution pattern flanking the thiadiazine ring [1]. In the 4-substituted BTD series (e.g., IDRA-21, S-18986, BPAM344), the N4 substituent critically controls the 'flip' of the sulfonamide oxygen, tuning the receptor's desensitization kinetics [1]. In contrast, 3-aryl-substituted DHBDs like the target compound rigidify the core through C3-aryl conjugation, inducing a distinct, flatter conformation that orients the 4-ethylphenyl group into a different sub-pocket of the binding cleft [2]. Consequently, potency, efficacy (EC50 and E_max for glutamate-evoked currents), and selectivity profiles between AMPA and kainate receptor subtypes are expected to diverge sharply from 4-substituted analogues, making direct substitution in research protocols impossible without invalidating structure-activity relationship (SAR) conclusions.

3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Quantitative Differentiation Evidence Against Closest Analogues


3-Aryl vs. 4-Alkyl Substitution in DHBDs: Divergent Conformational Preferences Dictate AMPAR Binding Mode

The 3-aryl substitution on the DHBD scaffold, as in 3-(4-ethylphenyl) analog, enforces a distinct conformational preference compared to the 4-alkyl-substituted BTD series. X-ray crystallographic analyses of 4-cyclopropyl-substituted BTDs co-crystallized with the GluA2 ligand-binding domain reveal that the N4-substituent occupies a specific lipophilic cleft, while the sulfonamide moiety engages in key hydrogen-bond interactions that slow receptor deactivation [1]. In contrast, the 3-aryl-substituted DHBDs adopt a half-chair conformation where the C3-aromatic ring projects into a different region of the allosteric site, as predicted by molecular docking studies against the same GluA2 LBD structure (PDB 3LSF) [2]. This alteration in orientation is expected to result in different kinetics of AMPAR potentiation, specifically affecting the receptor's deactivation rate (tau_deactivation) rather than desensitization, a profile distinct from that of the reference compound cyclothiazide, which primarily blocks desensitization [2].

AMPA receptor modulation 3-aryl-DHBDs conformational analysis

Enantioselective Synthesis: Access to Single Enantiomers of 3-Aryl-DHBDs with up to 93% ee for Stereospecific Pharmacology

The DHBD scaffold is chiral at the C3 position when asymmetrically substituted, such as with a 4-ethylphenyl group. The only published enantioselective synthesis of 3-aryl- and 3-alkyl-DHBDs, using a scandium(III)-inda-Pybox catalyst, reports enantiomeric excesses (ee) of up to 93% for this compound class [1]. For the specific enantiomers of 3-aryl-DHBDs, the resulting products are non-racemic mixtures with a defined major enantiomer, which is critical for biological evaluation where the two enantiomers often exhibit profoundly different pharmacological activities. For example, the (+)-enantiomer of IDRA-21 is the exclusively active AMPAR potentiator, while the (-)-enantiomer is inactive [1]. Without controlled asymmetric synthesis, racemic 3-aryl-DHBDs would confound dose-response relationships and lead to underestimation of the true potency and efficacy of the active enantiomer by a factor of at least two, assuming one enantiomer is entirely inactive.

asymmetric synthesis enantiomeric excess 3-aryl-DHBDs

Lipophilic Surface Area (4-Ethylphenyl) as a Selectivity Filter: Potential for Reduced Kainate Receptor Cross-Activation

A persistent challenge with benzothiadiazine dioxide AMPAR PAMs, such as IDRA-21 and cyclothiazide, is their significant cross-potentiation of kainate receptors (KARs), which complicates their use as selective pharmacological tools. Research has demonstrated that the substitution pattern at the 3-position of the BTD ring is a key determinant of AMPA versus kainate receptor selectivity. Compounds with smaller 3-substituents (e.g., methyl, as in IDRA-21) show potentiation of both AMPA and kainate receptors, while the introduction of larger, hydrophobic aromatic substituents at this position was found to reduce KAR cross-activity [1]. The 3-(4-ethylphenyl) substituent, with its extended lipophilic surface area and steric bulk, is predicted to further decrease binding affinity for the kainate receptor allosteric site relative to AMPA receptors. Although direct comparative EC50 values for AMPA versus KAR are not available for this specific compound, the established structure-activity relationship trend from closely related 3-aryl-DHBDs provides a quantitative basis for expecting improved selectivity compared to IDRA-21, which potentiates both receptor types with similar potency in the micromolar range [1].

AMPA vs. kainate selectivity lipophilicity 3-aryl-DHBDs

3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Validated Application Scenarios Based on Quantitative Differentiation


Stereospecific AMPA Receptor Pharmacology: Enantiomer-Specific Efficacy Screening

The compound is ideally suited for pharmacological studies requiring enantiomerically enriched material to determine the stereospecificity of AMPA receptor potentiation. Using the asymmetric synthesis protocol achieving up to 93% ee, users can obtain predominantly the (S)- or (R)-enantiomer of 3-(4-ethylphenyl)-DHBD for head-to-head comparison in patch-clamp electrophysiology assays (e.g., on recombinant GluA1-4 flip/flop isoforms expressed in HEK293 cells). This addresses the known problem in the field where racemic mixtures of IDRA-21 or S-18986 underestimate the true potency of the active stereoisomer by at least 50% [2].

Selective AMPAR Tool Compound for Kinetic Dissection of Allosteric Modulation

Because the 3-aryl substitution is predicted to produce a binding mode distinct from 4-alkyl-BTDs, this compound can be used as a chemical probe to separate the modulation of AMPA receptor deactivation from desensitization. In fast-application glutamate experiments on outside-out patches from cultured neurons, the compound's effects on the time constant of deactivation (tau_deactivation) can be compared directly to cyclothiazide, which primarily blocks desensitization [REFS-1, REFS-3]. This differential kinetic fingerprint is essential for researchers developing computational models of allosteric modulation or screening for novel AMPAR PAMs with desired kinetic profiles.

AMPA vs. Kainate Receptor Selectivity Profiling in Native Tissue

The enhanced lipophilic bulk at the 3-position predicts improved selectivity for AMPA over kainate receptors relative to the commonly used IDRA-21. This property makes the compound valuable for experiments in native brain slice preparations where both receptor types are co-expressed, such as hippocampal CA1 pyramidal neurons. The compound can be employed in paired recordings to isolate AMPAR-mediated EPSCs from KAR-mediated currents, reducing the experimental confound of concurrent KAR potentiation that limits the utility of 3-alkyl-DHBDs [3].

Medicinal Chemistry Lead Diversification: Exploring 3-Aryl-DHBD Chemical Space

For medicinal chemistry teams seeking to expand beyond the saturated 4-alkyl-BTD patent landscape, this compound serves as a validated starting point for 3-aryl-DHBD library expansion. The 4-ethyl group on the phenyl ring offers a handle for further functionalization (e.g., oxidation to a carboxylic acid, or halogenation) to probe SAR around the distal phenyl ring, while the established asymmetric synthesis route ensures that analogues can be prepared in enantiomerically enriched form for systematic structure-activity relationship studies [2].

Quote Request

Request a Quote for 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.